molecular formula C9H12O2 B2815661 2-Methoxy-1-phenylethanol CAS No. 3587-84-6

2-Methoxy-1-phenylethanol

Cat. No.: B2815661
CAS No.: 3587-84-6
M. Wt: 152.193
InChI Key: DGDIVLMPQVYVGW-UHFFFAOYSA-N
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Description

2-Methoxy-1-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-phenylethanol can be synthesized through several methods. One common method involves the reaction of benzaldehyde with methanol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate hemiacetal, which is then reduced to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 2-methoxy-1-phenylethane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 2-Methoxyacetophenone.

    Reduction: 2-Methoxy-1-phenylethane.

    Substitution: Various substituted phenylethanols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-phenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenylethanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, leading to its oxidation to 2-methoxyacetophenone. The compound can also participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    2-Phenylethanol: Similar structure but lacks the methoxy group.

    1-Phenylethanol: Similar structure but lacks the methoxy group and has the hydroxyl group on the first carbon.

    2-Methoxyacetophenone: Similar structure but has a carbonyl group instead of a hydroxyl group.

Uniqueness: 2-Methoxy-1-phenylethanol is unique due to the presence of both a methoxy group and a hydroxyl group on the phenylethane backbone. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and the ability to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-methoxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIVLMPQVYVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-84-6
Record name 2-methoxy-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methoxy-1-phenylethanone (1.0 g, 6.66 mmol) in ethanol was added sodium borohydride (0.28 g, 7.32 mmol). The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with sat. ammonium chloride solution, concentrated. Extracted with ethyl acetate, washed with brine, dried, and concentrated to yield 0.8 g of 2-methoxy-1-phenylethanol.
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